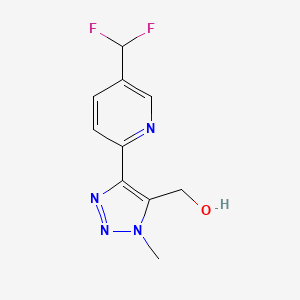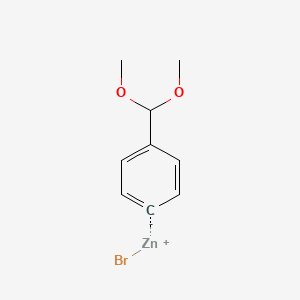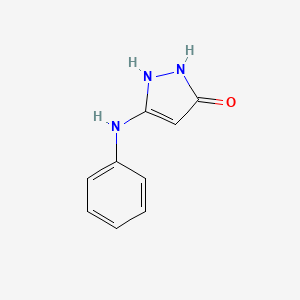
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a phenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The general reaction scheme is as follows:
-
Reaction of Phenylhydrazine with Ethyl Acetoacetate
Reagents: Phenylhydrazine, Ethyl Acetoacetate
Conditions: Acidic or Basic Medium
Intermediate: Hydrazone
-
Cyclization to Form Pyrazolone Ring
Conditions: Heating or Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
化学反应分析
Types of Reactions
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives with various oxidation states.
Reduction: Hydrazine derivatives.
Substitution: Functionalized pyrazolone compounds with diverse substituents.
科学研究应用
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties. It is also studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cell proliferation. The exact mechanism varies depending on the specific biological context and target.
相似化合物的比较
Similar Compounds
Indazole: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazole: A closely related compound with a simpler structure and diverse applications.
Indolone: Shares structural similarities and is studied for its anticancer properties.
Uniqueness
5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the resulting biological activities. Its phenylamino group imparts distinct chemical properties, making it a valuable compound for various research applications.
属性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
5-anilino-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H9N3O/c13-9-6-8(11-12-9)10-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12,13) |
InChI 键 |
LDMAOUXUQBLNTH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC(=O)NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
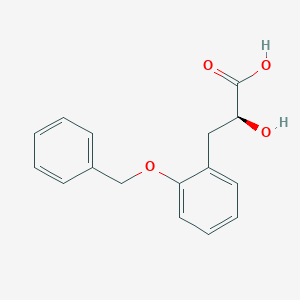
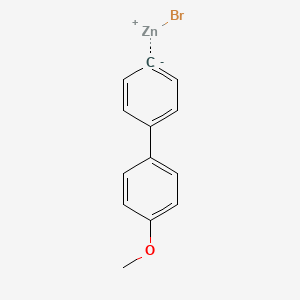
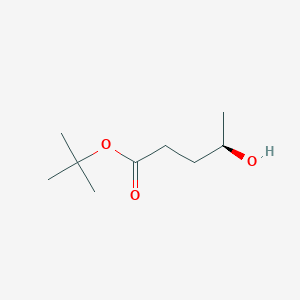

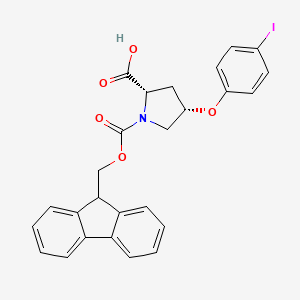
![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
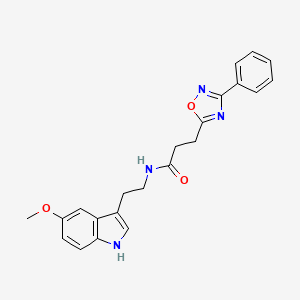
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
